Welcome to the BenchChem Online Store!
molecular formula C13H13NS B8565235 2-(Benzylthio)-5-methylpyridine, AldrichCPR

2-(Benzylthio)-5-methylpyridine, AldrichCPR

Cat. No. B8565235
M. Wt: 215.32 g/mol
InChI Key: ZJZOCLOFPYDPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102688B2

Procedure details

In a similar fashion using route 38 general procedure 92, 2-chloro-5-methyl pyridine (200 mg, 1.5 mmol), K2CO3 (325 mg, 2.3 mmol), benzylmercaptan (292 mg, 2.3 mmol) and DMSO (1.5 ml) at 150° C. for 4 h gave the title compound (235 mg, 69%) which was used in the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
325 mg
Type
reactant
Reaction Step Two
Quantity
292 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:15]([SH:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CS(C)=O>[CH2:15]([S:22][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)C
Step Two
Name
Quantity
325 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
292 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 150° C.
CUSTOM
Type
CUSTOM
Details
for 4 h
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.